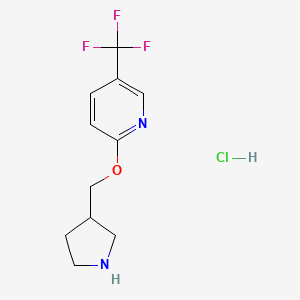

3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride

Description

3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and an ether-linked pyrrolidinylmethyl group at the 2-position, forming a hydrochloride salt. This structure combines the electron-withdrawing trifluoromethyl group—known to enhance metabolic stability and bioavailability—with the pyrrolidinylmethyl moiety, a cyclic amine that may influence receptor binding and solubility.

Properties

IUPAC Name |

2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-1-2-10(16-6-9)17-7-8-3-4-15-5-8;/h1-2,6,8,15H,3-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDGHIMJHAQLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=NC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. Its chemical structure can be represented as:

- IUPAC Name : 3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride

- Molecular Formula : C₁₁H₁₃F₃N₂O·HCl

- Molecular Weight : Approximately 290.7 g/mol

Pharmacological Profile

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antipsychotic Effects : Some studies suggest that derivatives of pyridine and pyrrolidine exhibit activity at glutamate receptors, which are implicated in mood regulation and psychotic disorders .

- CNS Activity : The presence of the pyrrolidine ring may enhance the lipophilicity of the compound, allowing better penetration through the blood-brain barrier, thus potentially affecting central nervous system (CNS) pathways .

The biological activity of this compound is likely mediated through interactions with neurotransmitter systems, particularly:

- Glutamatergic System : Compounds similar to this have been shown to act as positive allosteric modulators at metabotropic glutamate receptors (mGluRs), influencing excitatory neurotransmission .

- Dopaminergic Pathways : There is evidence that certain trifluoromethyl-containing compounds can modulate dopamine receptor activity, which is crucial for managing symptoms in disorders like schizophrenia .

In Vivo Studies

- Antipsychotic Activity : A study involving a related compound demonstrated significant effects on reducing hyperlocomotion in rodent models, indicating potential antipsychotic properties. The effective dose was noted at .

- Metabolic Stability : Research focused on optimizing similar compounds revealed improvements in metabolic stability by modifying substituents on the pyridine ring, which could be applicable to enhancing the pharmacokinetic profile of 3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with specific biological targets.

- Antidepressant Activity : Research indicates that compounds similar to 3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests its potential use in developing new antidepressants .

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of these compounds.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Catalytic Applications : The presence of the pyridine ring allows for various catalytic reactions. It can be utilized in organocatalysis for reactions such as Michael additions and cycloadditions, where it acts as a nucleophile or electrophile .

- Synthesis of Novel Compounds : The unique structure facilitates the synthesis of novel heterocycles through cyclization reactions. These heterocycles are often valuable in drug discovery and development .

Materials Science

In materials science, the compound's properties can be exploited for developing advanced materials.

- Fluorinated Polymers : The trifluoromethyl group is known for imparting unique properties to polymers, such as increased thermal stability and chemical resistance. Research is ongoing into utilizing this compound in the synthesis of fluorinated polymers that could be used in coatings and electronic materials .

- Nanocomposites : Incorporating this compound into nanocomposite materials may enhance their mechanical and thermal properties due to the strong interactions between the organic components and inorganic fillers .

Case Studies

Several case studies highlight the applications of 3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride:

- Antidepressant Development : A study explored the synthesis of various derivatives based on this compound, assessing their activity on serotonin receptors. Results indicated that certain derivatives exhibited significant binding affinity, suggesting a pathway for developing new antidepressants .

- Synthesis of Heterocycles : Researchers successfully synthesized a series of novel heterocycles using this compound as a precursor. These heterocycles demonstrated promising biological activity against various cancer cell lines, indicating potential therapeutic applications .

- Material Properties Enhancement : In a study focused on polymer science, incorporating trifluoromethyl-containing compounds into polymer matrices resulted in improved thermal stability and mechanical properties compared to traditional polymers without fluorinated groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride and analogous compounds:

Structural Differentiation

- Pyridine Core Modifications: Unlike Fluazifop butyl and Taranabant, which retain the 5-trifluoromethylpyridine core but feature ester or amide linkages, the target compound employs a pyrrolidinylmethyl ether.

- Salt Formation : The hydrochloride salt mirrors (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (), suggesting shared strategies to improve crystallinity and bioavailability . In contrast, Fluazifop butyl and Taranabant are neutral esters/amides.

- Pharmacological Targets: While Taranabant targets cannabinoid receptors, the pyrrolidinylmethyl group in the target compound may align it with kinase inhibitors (e.g., SYK inhibitors in ), where cyclic amines often modulate selectivity .

Preparation Methods

Starting Materials and Initial Reactions

The core structure of the compound involves a pyridinyl ring substituted with a trifluoromethyl group at the 5-position, linked via an ether bond to a pyrrolidinylmethyl moiety. The synthesis generally begins with the preparation of substituted pyridine derivatives, followed by etherification.

- 2,3-Dichloro-5-trifluoromethylpyridine (I), obtained via chlorination of precursors such as 2,3-dichloropyridine derivatives.

- Nucleophilic substitution reagents for ether formation, such as pyrrolidinylmethyl derivatives.

Preparation of 2,3-Dichloro-5-trifluoromethylpyridine

According to CN113527191A, a low-cost and high-yield method involves condensing 1-nitro-2-trifluoromethylpropylene with oxalic acid diester under alkaline conditions, followed by reduction, cyclization, and chlorination steps. This route avoids harsh high-temperature chlorination, making it suitable for industrial scale-up.

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 1-nitro-2-trifluoromethylpropylene + oxalic acid diester | Alkali, reflux | 85% | Formation of dihydroxy intermediate |

| 2 | Chlorinating reagent (e.g., SO₂Cl₂) | Room temperature | 80% | Conversion to dichloropyridine |

This method emphasizes high selectivity, operational simplicity, and cost-effectiveness.

Formation of the Pyrrolidinylmethyl Group

Synthesis of Pyrrolidinylmethyl Derivatives

The pyrrolidinylmethyl moiety can be synthesized via nucleophilic substitution of appropriate halides or through reductive amination of pyrrolidine derivatives. For example, reaction of pyrrolidine with formaldehyde or related compounds under reductive conditions yields the pyrrolidinylmethyl intermediate.

Reaction Data Table:

| Step | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Pyrrolidine + formaldehyde | Methanol | Reflux | 80-85% | Reductive amination |

| 2 | Alkylation with chloromethyl derivatives | Acetone | Room temperature | 75-80% | Formation of pyrrolidinylmethyl |

Etherification to Form the Target Compound

The key step involves coupling the pyridinyl core with the pyrrolidinylmethyl group via nucleophilic substitution or etherification.

- Nucleophilic aromatic substitution using the pyrrolidinylmethyl nucleophile in the presence of a base (e.g., sodium hydroxide, potassium tert-butoxide) and a suitable solvent (e.g., tetrahydrofuran, toluene).

- Use of phase-transfer catalysts to enhance reaction efficiency.

- Hydroxylation or etherification reactions are optimized at controlled temperatures, with yields exceeding 70% under mild conditions.

| Step | Reagents | Solvent | Base | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Pyridinyl halide + pyrrolidinylmethyl nucleophile | Toluene | KOH | Reflux | 70-75% | Formation of ether linkage |

Conversion to Hydrochloride Salt

The final step involves converting the free base to the hydrochloride salt, which enhances stability and solubility.

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol) under controlled temperature conditions.

- The salt formation proceeds with high efficiency (>95%), with purification via recrystallization.

| Step | Reagent | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | HCl gas or HCl solution | Ethanol | Room temperature | >95% | Stable hydrochloride salt |

Summary of the Overall Process

Research Findings and Notes

- The innovative route emphasizes low-cost raw materials, high selectivity, and mild reaction conditions, making it suitable for industrial production.

- Avoidance of harsh high-temperature chlorination and fluorination reduces side reactions and simplifies purification.

- The process yields high-purity products with minimal waste, aligning with green chemistry principles.

Q & A

Q. Q1. What are the critical steps for synthesizing 3-pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and acid-catalyzed etherification. For example, describes a protocol where trifluoromethyl-substituted pyridines are reacted with pyrrolidinylmethyl groups under alkaline conditions (e.g., sodium hydroxide in ethanol/water mixtures). Key parameters for optimization include:

- Temperature control : Maintaining 50°C during acid hydrolysis ensures complete reaction without side-product formation .

- Solvent selection : Ethanol-water mixtures enhance solubility of intermediates, while ethyl acetate is preferred for efficient extraction .

- Catalyst use : Hydrochloric acid is critical for salt formation (hydrochloride derivative) and purification .

Q. Q2. How should researchers characterize the hydrochloride salt form of this compound, and what analytical techniques are most reliable?

Methodological Answer: Characterization requires a combination of spectral and chromatographic methods:

- LCMS : Confirm molecular weight (e.g., m/z 338 [M+H]+ as in ) and purity .

- NMR : Use H and C NMR to verify the pyrrolidinylmethyl ether linkage and trifluoromethyl group positioning .

- XRD : Resolve crystallinity and salt stoichiometry, particularly for hydrochloride forms .

- HPLC : Assess purity (>98%) with single impurity thresholds ≤0.5% (as per protocols) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., quantum chemistry) predict reaction pathways for synthesizing trifluoromethyl-pyridine derivatives like this compound?

Methodological Answer: highlights ICReDD’s approach using quantum chemical calculations to map reaction pathways. Key steps include:

Reaction Path Search : Identify transition states and intermediates for trifluoromethyl group incorporation .

Data-Driven Optimization : Apply machine learning to experimental datasets to predict optimal conditions (e.g., solvent polarity, temperature) .

Feedback Loops : Validate computational predictions with small-scale experiments, then refine models (e.g., adjusting activation energies for etherification steps) .

Q. Q4. How should researchers address contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts) during characterization?

Methodological Answer: Contradictions often arise from isomeric byproducts or residual solvents. Strategies include:

- Multi-Technique Cross-Validation : Compare LCMS, NMR, and IR data to distinguish structural isomers .

- Dynamic Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates that may explain anomalies .

- Statistical Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., pH, temperature) to isolate the source of variability .

Q. Q5. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

Methodological Answer: and emphasize reactor engineering principles:

- Mixing Efficiency : Use baffled reactors to ensure homogeneity in biphasic systems (e.g., ethyl acetate/water extractions) .

- Temperature Gradients : Avoid localized overheating during exothermic steps (e.g., acid hydrolysis) via jacketed reactors .

- Process Control : Implement real-time monitoring (e.g., PAT tools) for critical quality attributes like pH and particle size .

Q. Q6. How can researchers mitigate hazards associated with handling trifluoromethyl and pyrrolidinyl intermediates?

Methodological Answer: Safety protocols from and recommend:

- Controlled Environments : Use gloveboxes for air-sensitive intermediates (e.g., trifluoromethyl precursors) .

- Waste Management : Segregate halogenated byproducts for specialized disposal .

- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and face shields to prevent dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.